![molecular formula C17H14F3NO3 B2454022 2-methyl-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396815-74-9](/img/structure/B2454022.png)

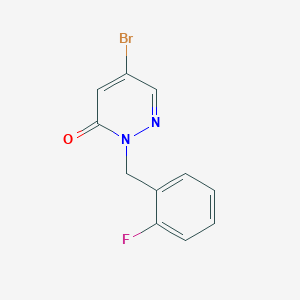

2-methyl-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

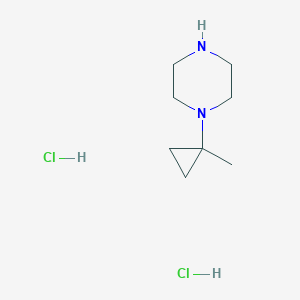

The compound contains a benzoxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom. It also has a trifluoromethoxy group attached to the phenyl ring, which could potentially make the compound more electronegative and polar .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazepin ring, possibly through a cyclization reaction. The trifluoromethoxy group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazepin ring and the trifluoromethoxy group. The presence of the oxygen and nitrogen atoms in the ring could potentially allow for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzoxazepin ring and the trifluoromethoxy group. The trifluoromethoxy group could potentially make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethoxy group could potentially increase the compound’s polarity and electronegativity .Scientific Research Applications

Herbicidal Activities

This compound has been investigated for its herbicidal properties. Researchers have studied its effectiveness as a post-emergence treatment in greenhouse settings . Further exploration into its mode of action, selectivity, and potential for sustainable weed control could be valuable.

Molecular Structure Analysis

Analyzing the molecular structure of this compound is crucial for understanding its properties. Techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and X-ray crystallography have been employed to elucidate the structure of related compounds. Investigating the tetrazole ring and the carboxamide linkage in this compound could provide insights into its behavior.

Electrochromic Properties

The introduction of an electron-withdrawing trifluoromethoxy group in the side chain of certain compounds affects their energy levels. For instance, polydithienylpyrroles containing this moiety exhibit interesting electrochromic behavior. The polymer film displays reversible color changes upon oxidation and reduction, making it suitable for applications in smart windows, displays, and sensors .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-methyl-4-[4-(trifluoromethoxy)phenyl]-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO3/c1-11-16(22)21(10-12-4-2-3-5-15(12)23-11)13-6-8-14(9-7-13)24-17(18,19)20/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGCEGMWZHHRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2453939.png)

![[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid](/img/structure/B2453940.png)

![2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2453946.png)

![N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2453949.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2453952.png)

![4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran](/img/structure/B2453954.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2453957.png)

![3a,8b-Dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carbonitrile](/img/structure/B2453959.png)